molecular formula C16H21NO B5763845 1-(3-cyclopentylpropanoyl)indoline

1-(3-cyclopentylpropanoyl)indoline

Cat. No. B5763845
M. Wt: 243.34 g/mol
InChI Key: FFTGNCZNHHBLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclopentylpropanoyl)indoline, also known as CPI, is a synthetic compound that belongs to the indole family. It is a potent and selective cannabinoid receptor agonist that has gained significant interest in the scientific community due to its potential therapeutic applications. CPI has been shown to have a wide range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties.

Scientific Research Applications

1-(3-cyclopentylpropanoyl)indoline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease. 1-(3-cyclopentylpropanoyl)indoline has also been shown to have analgesic effects and has been used to treat neuropathic pain. Additionally, 1-(3-cyclopentylpropanoyl)indoline has been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Mechanism of Action

1-(3-cyclopentylpropanoyl)indoline acts as a potent and selective agonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in modulating immune responses. 1-(3-cyclopentylpropanoyl)indoline has been shown to activate the CB2 receptor, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)indoline has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 1-(3-cyclopentylpropanoyl)indoline has also been shown to decrease the activation of microglial cells, which play a role in neuroinflammation. Additionally, 1-(3-cyclopentylpropanoyl)indoline has been shown to have analgesic effects and has been shown to decrease the production of reactive oxygen species, which play a role in neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-cyclopentylpropanoyl)indoline in lab experiments is its potency and selectivity for the CB2 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. Additionally, 1-(3-cyclopentylpropanoyl)indoline has been shown to have a wide range of effects on the body, making it a useful tool for investigating the role of the CB2 receptor in various physiological processes. However, one limitation of using 1-(3-cyclopentylpropanoyl)indoline in lab experiments is its synthetic nature, which may limit its translation to clinical applications.

Future Directions

There are several future directions for the study of 1-(3-cyclopentylpropanoyl)indoline. One area of interest is the role of the CB2 receptor in the treatment of neurodegenerative diseases. 1-(3-cyclopentylpropanoyl)indoline has been shown to have neuroprotective properties and may have potential as a therapeutic agent for these diseases. Additionally, the role of the CB2 receptor in modulating immune responses is an area of ongoing research, and 1-(3-cyclopentylpropanoyl)indoline may have potential as a treatment for autoimmune diseases. Finally, the development of more potent and selective CB2 receptor agonists may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(3-cyclopentylpropanoyl)indoline is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. 1-(3-cyclopentylpropanoyl)indoline has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, and has been investigated for its potential use in the treatment of inflammatory bowel disease, neuropathic pain, and neurodegenerative diseases. While there are limitations to its use in lab experiments, 1-(3-cyclopentylpropanoyl)indoline remains a useful tool for investigating the role of the CB2 receptor in various physiological processes. Ongoing research in this field may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-(3-cyclopentylpropanoyl)indoline involves a multistep process that starts with the reaction of indole-3-carboxaldehyde with cyclopentylmagnesium bromide to form 3-cyclopentylindole-3-carboxaldehyde. This intermediate is then reacted with 1-bromo-3-chloropropane in the presence of sodium hydride to form 1-(3-cyclopentylpropanoyl)indole.

properties

IUPAC Name

3-cyclopentyl-1-(2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(10-9-13-5-1-2-6-13)17-12-11-14-7-3-4-8-15(14)17/h3-4,7-8,13H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTGNCZNHHBLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

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